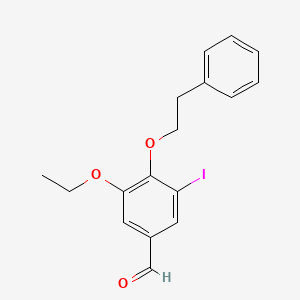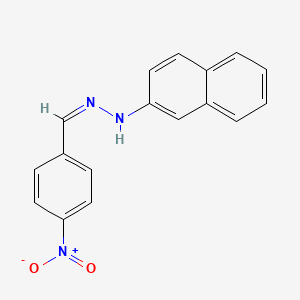
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C17H15IO3. It is a derivative of benzaldehyde, characterized by the presence of ethoxy, iodo, and phenylethoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde typically involves multiple steps:
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution, where an ethoxide ion reacts with the benzene ring.
Phenylethoxylation: The phenylethoxy group can be added through a Williamson ether synthesis, involving the reaction of a phenylethyl halide with a phenol derivative.
Formylation: The formyl group (aldehyde) can be introduced using a Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride is used.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as cyanide or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products:
Oxidation: 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzoic acid.
Reduction: 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzyl alcohol.
Substitution: 3-Ethoxy-5-cyano-4-(2-phenylethoxy)benzaldehyde.
科学的研究の応用
3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-エトキシ-5-ヨード-4-(2-フェニルエトキシ)ベンズアルデヒドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的に結合し、生化学的経路の調節につながる可能性があります。ヨウ素原子の存在は、特定の分子標的に対する反応性と結合親和性を高める可能性があります。
類似化合物:
3-エトキシ-4-メトキシベンズアルデヒド: バニリンの誘導体で、構造的特徴は似ていますが、置換基が異なります。
3-エトキシ-5-ヨード-4-(2-オキソ-2-フェニルエトキシ)ベンズアルデヒド: エトキシ基ではなくオキソ基を持つ、密接に関連する化合物です。
独自性: 3-エトキシ-5-ヨード-4-(2-フェニルエトキシ)ベンズアルデヒドは、エトキシ基、ヨード基、およびフェニルエトキシ基の組み合わせによって独特であり、これにより、明確な化学的および物理的特性がもたらされます。この独自性は、これらの特性が有利となる特定の用途において、この化合物を価値あるものにします。
類似化合物との比較
3-Ethoxy-4-methoxybenzaldehyde: A derivative of vanillin with similar structural features but different substituents.
3-Ethoxy-5-iodo-4-(2-oxo-2-phenylethoxy)benzaldehyde: A closely related compound with an oxo group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde is unique due to the combination of ethoxy, iodo, and phenylethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C17H17IO3 |
|---|---|
分子量 |
396.22 g/mol |
IUPAC名 |
3-ethoxy-5-iodo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H17IO3/c1-2-20-16-11-14(12-19)10-15(18)17(16)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,2,8-9H2,1H3 |
InChIキー |
CHZQYDMIRLXDIA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11087819.png)
![2-{(5E)-2,4-dioxo-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11087825.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11087837.png)
![2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11087857.png)
![ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11087862.png)

![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
![ethyl 4-({(2Z)-3-benzyl-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11087878.png)
![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)
![7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11087893.png)
![1-(4-Acetylphenyl)-3-[(7-chloroquinolin-4-yl)amino]thiourea](/img/structure/B11087897.png)
![(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11087907.png)
